5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol
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Overview
Description
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound with the molecular formula C6H8N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of palladium on carbon (Pd/C) catalyst at 50°C for 10 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Muscimol: A psychoactive compound that acts as an agonist at GABA receptors.
Gaboxadol: An experimental sleep aid that also targets GABA receptors.
Tiagabine: A clinically used anticonvulsant that inhibits GABA uptake.
Uniqueness
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific structural features and the diverse range of reactions it can undergo.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-(aminomethyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H8N4O/c8-2-4-1-5-6(3-9-4)10-11-7(5)12/h1,3H,2,8H2,(H2,10,11,12) |
InChI Key |
DPAKJNKSDGBXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1C(=O)NN2)CN |
Origin of Product |
United States |
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